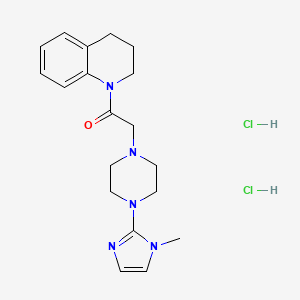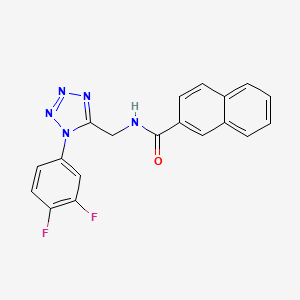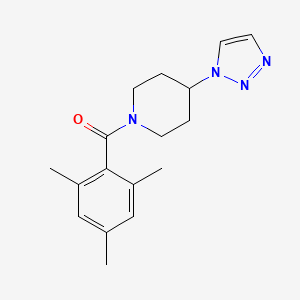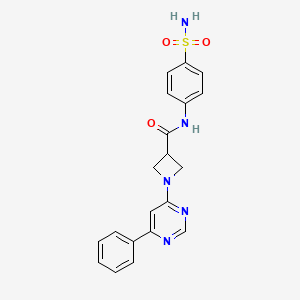
Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that contains both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the furan ring, known for its reactivity and biological properties, combined with the pyrimidine ring, which is a common scaffold in many biologically active molecules, makes this compound a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of furan derivatives with pyrimidine precursors. One common method involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde in the presence of urea and a suitable catalyst under reflux conditions. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as p-toluenesulfonic acid or other acidic catalysts may be employed to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and reactivity.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: Its derivatives are explored for use in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The furan and pyrimidine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with the active sites of enzymes or receptors. These interactions can modulate the activity of the biological targets, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds such as:
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid or furfuryl alcohol, share some reactivity and biological properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil or cytosine, which contain the pyrimidine ring, are well-known for their biological activities.
Heterocyclic Compounds: Other heterocyclic compounds such as indole or thiophene derivatives also exhibit a range of biological activities and can be compared in terms of their reactivity and applications.
The uniqueness of this compound lies in the combination of the furan and pyrimidine rings, which imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings.
特性
IUPAC Name |
ethyl 2-(furan-2-yl)-4-methyl-6-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(16)9-7(2)13-10(14-11(9)15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFRVLJBBNYHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(NC1=O)C2=CC=CO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methoxy-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2385337.png)
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)

![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)




![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)

